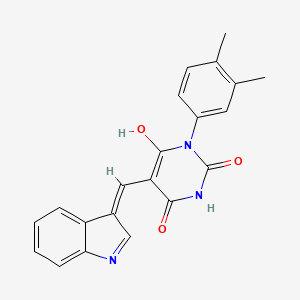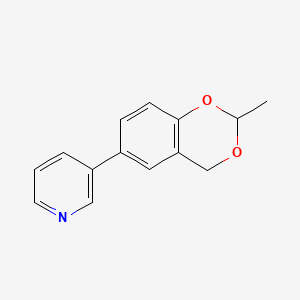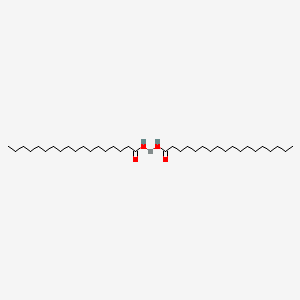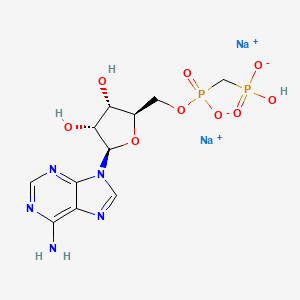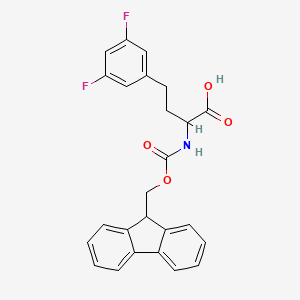
(R)-4-(3,5-Difluoro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-a-(Fmoc-amino)-3,5-difluorobenzenebutanoic acid is a specialized compound used in various scientific research fields. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-a-(Fmoc-amino)-3,5-difluorobenzenebutanoic acid typically involves the protection of the amino group with an Fmoc group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of (S)-a-(Fmoc-amino)-3,5-difluorobenzenebutanoic acid follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(S)-a-(Fmoc-amino)-3,5-difluorobenzenebutanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the Fmoc group.
Coupling Reactions: It is often used in peptide coupling reactions, where the amino group reacts with carboxyl groups of other amino acids to form peptide bonds.
Common Reagents and Conditions
Fmoc Removal: Piperidine in DMF.
Coupling Reactions: Carbodiimides such as EDC or DCC, often in the presence of HOBt or HOAt to enhance coupling efficiency.
Major Products Formed
The primary products formed from these reactions are peptides, where (S)-a-(Fmoc-amino)-3,5-difluorobenzenebutanoic acid serves as a building block. The removal of the Fmoc group yields the free amino acid, which can then participate in further reactions .
Applications De Recherche Scientifique
(S)-a-(Fmoc-amino)-3,5-difluorobenzenebutanoic acid is widely used in:
Chemistry: As a building block in solid-phase peptide synthesis.
Biology: In the synthesis of peptides and proteins for research purposes.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Mécanisme D'action
The primary mechanism of action for (S)-a-(Fmoc-amino)-3,5-difluorobenzenebutanoic acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during chemical reactions, preventing unwanted side reactions. Once the desired peptide sequence is assembled, the Fmoc group is removed, revealing the free amino group for further reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Fmoc-4-amino-3-hydroxybutanoic acid
- Fmoc-5-amino-2-methoxybenzoic acid
- Fmoc-3-amino-4-methoxybenzoic acid
- Fmoc-2-amino-1-cyclopentanecarboxylic acid
Uniqueness
(S)-a-(Fmoc-amino)-3,5-difluorobenzenebutanoic acid is unique due to the presence of the 3,5-difluorobenzene moiety, which can impart specific chemical properties and reactivity. This makes it particularly useful in the synthesis of peptides with unique structural and functional characteristics .
Propriétés
Formule moléculaire |
C25H21F2NO4 |
|---|---|
Poids moléculaire |
437.4 g/mol |
Nom IUPAC |
4-(3,5-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C25H21F2NO4/c26-16-11-15(12-17(27)13-16)9-10-23(24(29)30)28-25(31)32-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,11-13,22-23H,9-10,14H2,(H,28,31)(H,29,30) |
Clé InChI |
JSQRFDWFUHWLOE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC(=CC(=C4)F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


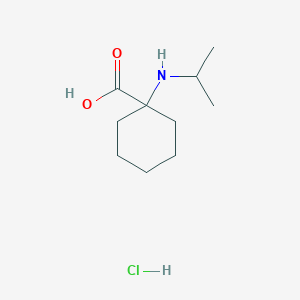
![2-[Chloro(hydroxy)methyl]benzene-1,4-diol](/img/structure/B13823694.png)
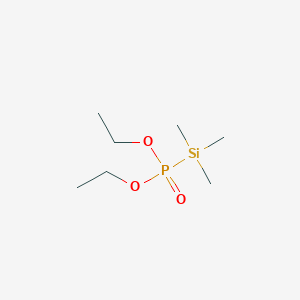
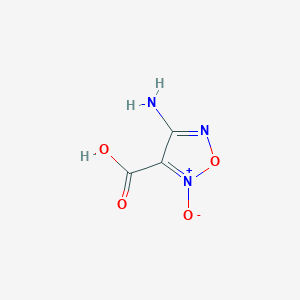
![(4R)-4-[(3R,8R,9S,10S,12S,13R,14S,17R)-7-[[(3R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-7-yl]diazenyl]-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B13823721.png)
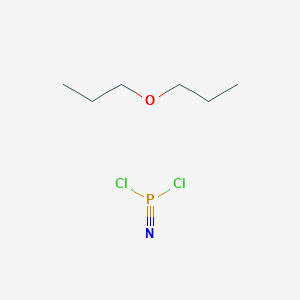
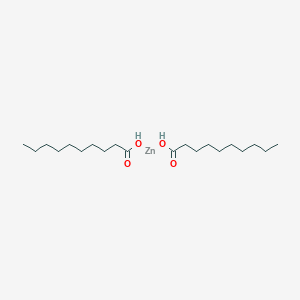
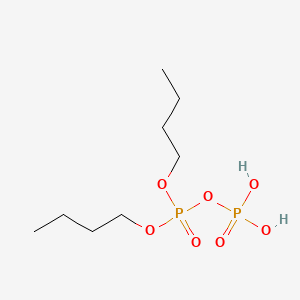
![(1R,6R,9S,14S)-1,6,7,8,9,14,15,16,17,17,18,18-dodecachloropentacyclo[12.2.1.16,9.02,13.05,10]octadeca-7,15-diene](/img/structure/B13823742.png)
